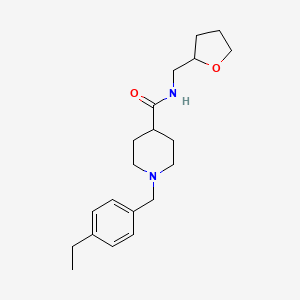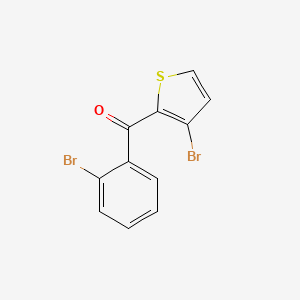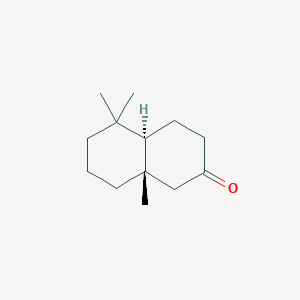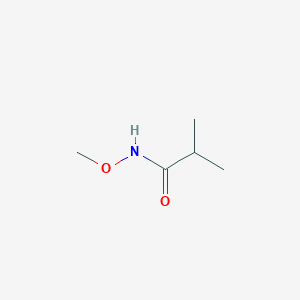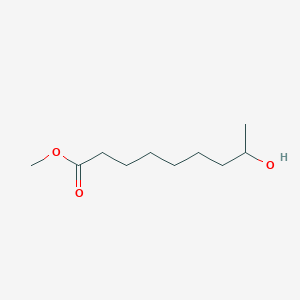![molecular formula C49H30 B14138372 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] is a novel organic compound that has garnered significant attention in the field of organic electronics, particularly for its application in organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high efficiency and stability as a blue host material in OLEDs .
Métodos De Preparación
The synthesis of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] typically involves the Suzuki coupling reaction. This method includes the reaction of 9-bromo-spiro[benzo[c]fluorene-7,9’-fluorene] with 10-phenylanthracene-9-yl boronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] has several scientific research applications, including:
Organic Electronics: It is primarily used as a blue host material in OLEDs due to its high efficiency and stability.
Material Science: The compound is studied for its potential use in other organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Chemical Research: Researchers explore its unique structural properties and reactivity to develop new materials with enhanced performance.
Mecanismo De Acción
The mechanism of action of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] in OLEDs involves its role as a host material that facilitates the efficient transfer of energy to the dopant molecules. This process results in the emission of blue light. The compound’s unique spiro structure contributes to its high thermal and morphological stability, which is crucial for the longevity and performance of OLED devices .
Comparación Con Compuestos Similares
Similar compounds to 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] include:
- 9-(10-(Naphthalene-1-yl)anthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
- 9-(10-(4-(Naphthalene-1-yl)phenyl)anthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
These compounds share similar structural features but differ in their substituents, which can influence their electronic properties and performance in OLEDs . The uniqueness of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] lies in its specific phenylanthracene substituent, which contributes to its high efficiency and stability as a blue host material .
Propiedades
Fórmula molecular |
C49H30 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
9-(10-phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene] |
InChI |
InChI=1S/C49H30/c1-2-15-32(16-3-1)46-37-20-6-8-22-39(37)47(40-23-9-7-21-38(40)46)33-26-28-41-45(30-33)49(44-29-27-31-14-4-5-17-34(31)48(41)44)42-24-12-10-18-35(42)36-19-11-13-25-43(36)49/h1-30H |
Clave InChI |
VEAGHLNFEQYXNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)C7=C(C68C9=CC=CC=C9C1=CC=CC=C81)C=CC1=CC=CC=C17 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
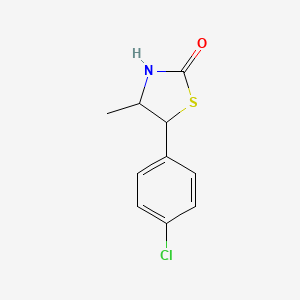
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)
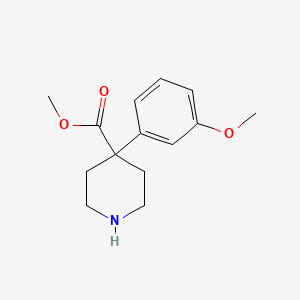
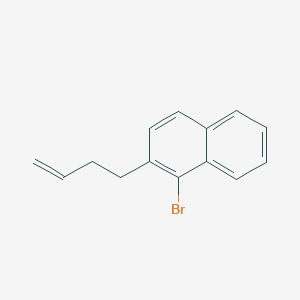
![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)
